molecular formula C6H3FI2 B1586921 4-Fluoro-1,2-diiodobenzene CAS No. 203059-85-2

4-Fluoro-1,2-diiodobenzene

Cat. No.: B1586921
CAS No.: 203059-85-2
M. Wt: 347.89 g/mol
InChI Key: YWDQZXYXZFFYJQ-UHFFFAOYSA-N
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Description

4-Fluoro-1,2-diiodobenzene is an aromatic compound that consists of a benzene ring substituted with one fluorine atom and two iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-1,2-diiodobenzene can be synthesized through several methods. One common approach involves the halogenation of fluorobenzene. The process typically includes the following steps:

    Fluorination: Fluorobenzene is first prepared by the fluorination of benzene.

    Iodination: The fluorobenzene is then subjected to iodination using iodine and a suitable oxidizing agent such as nitric acid. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1,2-diiodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the iodine atoms are replaced by other nucleophiles.

    Coupling Reactions: It can undergo coupling reactions such as the Suzuki-Miyaura coupling, where the iodine atoms are replaced by other aryl or alkyl groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Coupling Reactions: Palladium catalysts, such as palladium acetate, and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.

    Coupling Products: Biaryl compounds or other coupled products are typically obtained.

    Oxidation and Reduction Products: Different oxidized or reduced benzene derivatives are formed based on the reaction conditions.

Scientific Research Applications

4-Fluoro-1,2-diiodobenzene has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.

    Materials Science: It is employed in the synthesis of advanced materials with specific electronic or optical properties.

    Environmental Research: The compound is studied for its potential impact on the environment and its role in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-1,2-diiodobenzene involves its interaction with various molecular targets and pathways. In nucleophilic substitution reactions, the iodine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In coupling reactions, the palladium catalyst facilitates the formation of new carbon-carbon bonds through oxidative addition and reductive elimination steps.

Comparison with Similar Compounds

Similar Compounds

    Iodobenzene: Consists of a benzene ring with a single iodine atom.

    Fluorobenzene: Consists of a benzene ring with a single fluorine atom.

    1,2-Diiodobenzene: Consists of a benzene ring with two iodine atoms at the 1 and 2 positions.

Uniqueness

4-Fluoro-1,2-diiodobenzene is unique due to the presence of both fluorine and iodine atoms on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in substitution and coupling reactions, compared to compounds with only iodine or fluorine substituents.

Properties

IUPAC Name

4-fluoro-1,2-diiodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FI2/c7-4-1-2-5(8)6(9)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDQZXYXZFFYJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FI2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378959
Record name 4-fluoro-1,2-diiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203059-85-2
Record name 4-fluoro-1,2-diiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 203059-85-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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